molecular formula C13H11N5 B3071898 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 1015534-79-8

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B3071898
CAS No.: 1015534-79-8
M. Wt: 237.26 g/mol
InChI Key: VTQOHVNJXHOGPO-UHFFFAOYSA-N
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Description

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features a pyridine ring fused with a triazole ring and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves the reaction of 2-cyanopyridine with hydrazine hydrate to form 2-(pyridin-2-yl)hydrazinecarboxamide. This intermediate is then cyclized with formic acid to yield 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid. The final step involves the reaction of this triazole derivative with aniline under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine or triazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Alkylated or acylated derivatives of the aniline group.

Scientific Research Applications

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring, a triazole ring, and an aniline group This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds

Properties

IUPAC Name

4-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQOHVNJXHOGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
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4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
Reactant of Route 3
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4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
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4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
Reactant of Route 5
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
Reactant of Route 6
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline

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